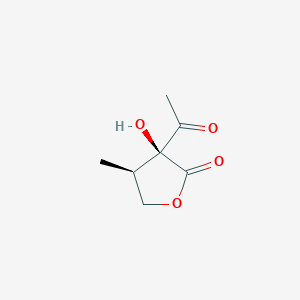
2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci) is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of oxolanes, which are five-membered cyclic ethers containing one oxygen atom. The presence of both acetyl and hydroxy groups in its structure makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process and achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci) has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism by which (3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-3-Hydroxy-4-methyloxolan-2-one: Lacks the acetyl group but shares the oxolane ring structure.
(3S,4S)-3-Hydroxy-4-methyloxolan-2-one: A stereoisomer with different spatial arrangement of atoms.
(3R,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one: Another stereoisomer with different chiral centers.
Uniqueness
The uniqueness of (3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
141902-99-0 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
(3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C7H10O4/c1-4-3-11-6(9)7(4,10)5(2)8/h4,10H,3H2,1-2H3/t4-,7+/m1/s1 |
InChI-Schlüssel |
VHMKLEZGFRNERW-FBCQKBJTSA-N |
SMILES |
CC1COC(=O)C1(C(=O)C)O |
Isomerische SMILES |
C[C@@H]1COC(=O)[C@]1(C(=O)C)O |
Kanonische SMILES |
CC1COC(=O)C1(C(=O)C)O |
Synonyme |
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-4-methyl-, (3S,4R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















